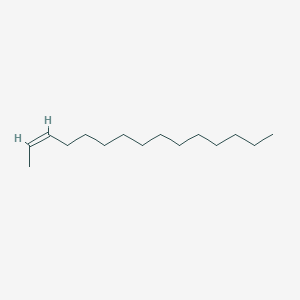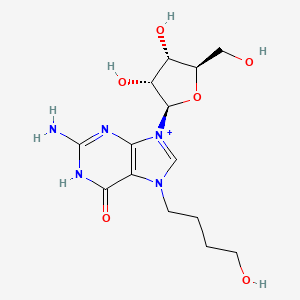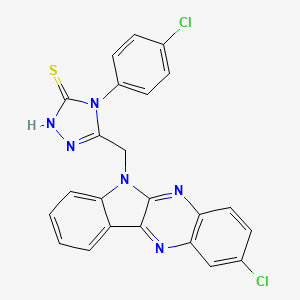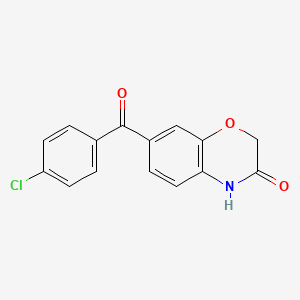
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is a chemical compound with the molecular formula C7H17NSSi. It is a member of the silacyclopentane family, which are cyclic compounds containing silicon, nitrogen, and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylmethylsilane with a thia-aza precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different silacyclopentane derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different silacyclopentane derivatives .
Aplicaciones Científicas De Investigación
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon, nitrogen, and sulfur atoms can form bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Silacyclopentane: A simpler analog without the diethyl and methyl substitutions.
Thia-aza-silacyclopentane: Compounds with different substituents on the silicon, nitrogen, and sulfur atoms.
Uniqueness
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propiedades
Número CAS |
84260-33-3 |
|---|---|
Fórmula molecular |
C7H17NSSi |
Peso molecular |
175.37 g/mol |
Nombre IUPAC |
2,2-diethyl-5-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3 |
Clave InChI |
AEVGJAKGAJDTLR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(NCC(S1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


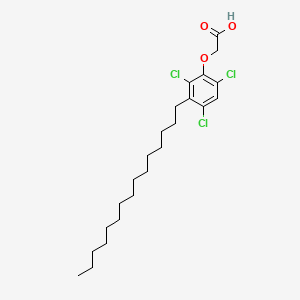
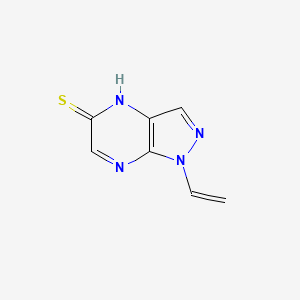
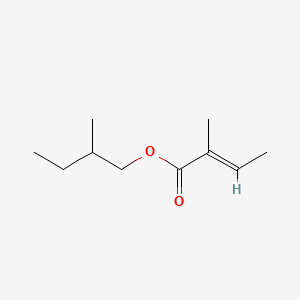
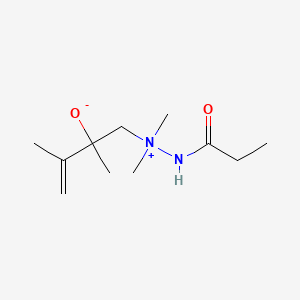
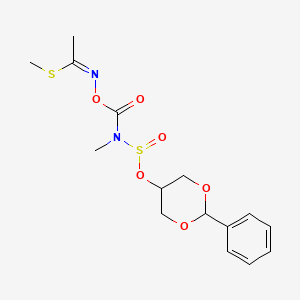
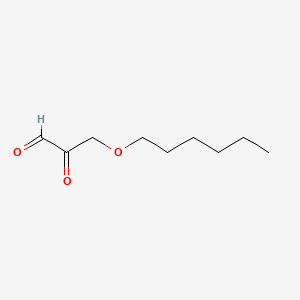
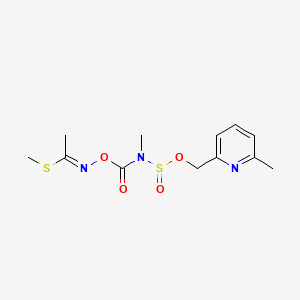

![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)

